molecular formula C17H24BNO2 B13466646 1-(propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

1-(propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Cat. No.: B13466646
M. Wt: 285.2 g/mol
InChI Key: LDQCCMBWNAHYQG-UHFFFAOYSA-N
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Description

1-(Propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes an indole core substituted with a propan-2-yl group and a tetramethyl-1,3,2-dioxaborolan-2-yl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications.

Preparation Methods

The synthesis of 1-(propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves several steps. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Introduction of the Propan-2-yl Group: The propan-2-yl group can be introduced through alkylation reactions using appropriate alkyl halides and bases.

    Attachment of the Tetramethyl-1,3,2-dioxaborolan-2-yl Group: This step often involves the use of boronic acid derivatives and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to attach the boron-containing group to the indole core.

Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(Propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the boron-containing group, using nucleophiles or electrophiles under appropriate conditions.

Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(Propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is employed in the study of biological processes and pathways, often as a probe or ligand in biochemical assays.

    Medicine: The compound has potential therapeutic applications, including as an anti-tubercular agent and in the treatment of other diseases.

    Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or other biomolecules, leading to modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(Propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole can be compared with other similar compounds, such as:

    1-(Propan-2-yl)-1H-indole: Lacks the boron-containing group, resulting in different chemical properties and reactivity.

    5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole: Lacks the propan-2-yl group, affecting its biological activity and applications.

    1-(Propan-2-yl)-5-bromo-1H-indole:

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for a wide range of applications.

Properties

Molecular Formula

C17H24BNO2

Molecular Weight

285.2 g/mol

IUPAC Name

1-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole

InChI

InChI=1S/C17H24BNO2/c1-12(2)19-10-9-13-11-14(7-8-15(13)19)18-20-16(3,4)17(5,6)21-18/h7-12H,1-6H3

InChI Key

LDQCCMBWNAHYQG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C=C3)C(C)C

Origin of Product

United States

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